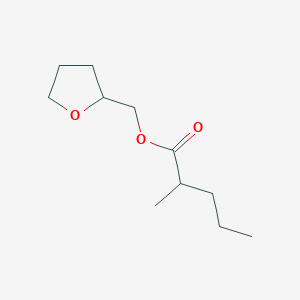
2,3-Diethyl-2,3-diphenylsuccinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-2,3-diphenylsuccinonitrile is an organic compound characterized by its unique structure, which includes two ethyl groups and two phenyl groups attached to a succinonitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2,3-diphenylsuccinonitrile typically involves the reaction of benzyl cyanide with benzaldehyde in the presence of sodium cyanide and methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization . The process requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diethyl-2,3-diphenylsuccinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2,3-Diethyl-2,3-diphenylsuccinonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3-Diethyl-2,3-diphenylsuccinonitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the phenyl and ethyl groups influence the compound’s reactivity and stability. The pathways involved in its reactions are complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
2,3-Diphenylsuccinonitrile: Similar in structure but lacks the ethyl groups.
2,3-Diethylsuccinonitrile: Similar but lacks the phenyl groups.
2,3-Dimethyl-2,3-diphenylsuccinonitrile: Similar but with methyl groups instead of ethyl groups.
Uniqueness: 2,3-Diethyl-2,3-diphenylsuccinonitrile is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
5615-95-2 |
|---|---|
Formule moléculaire |
C20H20N2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
2,3-diethyl-2,3-diphenylbutanedinitrile |
InChI |
InChI=1S/C20H20N2/c1-3-19(15-21,17-11-7-5-8-12-17)20(4-2,16-22)18-13-9-6-10-14-18/h5-14H,3-4H2,1-2H3 |
Clé InChI |
SUWALKZMGIKCPS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#N)(C1=CC=CC=C1)C(CC)(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
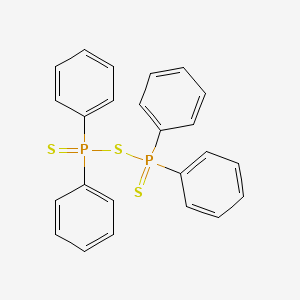
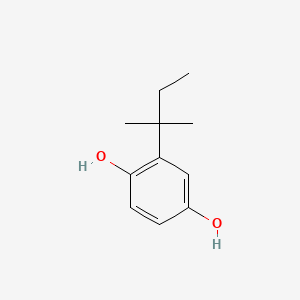
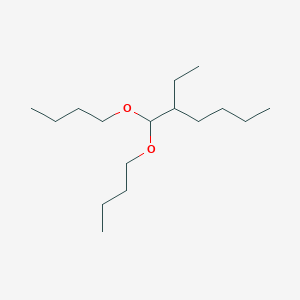
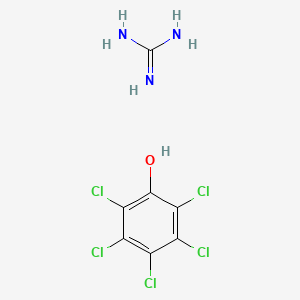
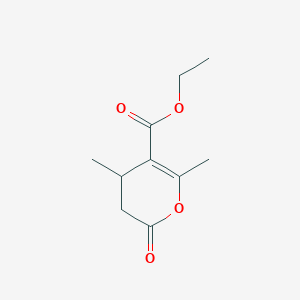
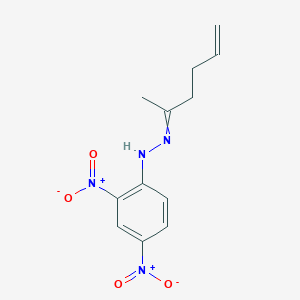
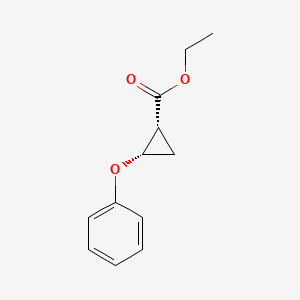
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
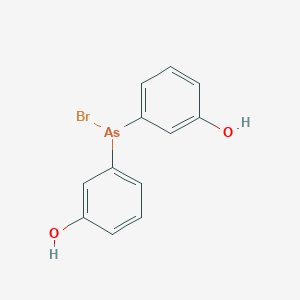
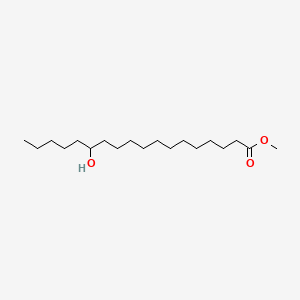
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
